9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Historical Development of Pyrido[1,2-a]pyrimidine Research
The exploration of pyrido[1,2-a]pyrimidines began in the mid-20th century, with early synthetic efforts focusing on annulation strategies to construct the bicyclic core. A pivotal advancement occurred in 2016, when Galloway et al. developed a regioselective synthesis of pyrido[1,2-a]pyrimidin-2-ones using lithium amide-mediated acylation of 2-aminopyridines, achieving unprecedented control over isomer formation. This method addressed longstanding challenges in accessing 2-oxo derivatives, which were historically overshadowed by the more readily synthesized 4-oxo analogs. Subsequent studies, such as Song et al.’s 2021 work on mesoionic pyrido[1,2-a]pyrimidinones, expanded the scaffold’s utility by introducing dithioacetal moieties for insecticidal applications. These milestones underscore the scaffold’s evolution from a synthetic curiosity to a platform for bioactive molecule design.
Position of Pyrido[1,2-a]pyrimidines within Heterocyclic Classification Systems
Pyrido[1,2-a]pyrimidines belong to the azabicyclic family, characterized by a fused pyridine-pyrimidine system with a bridgehead nitrogen. The International Union of Pure and Applied Chemistry (IUPAC) classifies them under the pyrido-pyrimidine subgroup (heterocyclic ring index 4-7-03), distinguishing them from isomeric systems like pyrido[2,3-d]pyrimidines. Their structural duality—combining the electron-deficient pyrimidine ring with the π-rich pyridine moiety—grants unique electronic properties, enabling interactions with biological targets such as enzymes and receptors. This bifunctional character places them at the intersection of aromatic and partially saturated heterocycles, facilitating diverse derivatization strategies.
Fundamental Structural Features of the Pyrido[1,2-a]pyrimidine Framework
The core structure comprises a pyridine ring fused to a pyrimidin-4-one system, creating a planar bicyclic framework with three key reactive positions:
- Position 2 : Susceptible to nucleophilic substitution due to adjacency to the pyrimidinone carbonyl.
- Position 3 : Electrophilic character, enabling formylation or carboxylation.
- Position 4 : The ketone group participates in hydrogen bonding and serves as a site for redox reactions.
The methyl group at position 9 introduces steric bulk, potentially reducing oxidative metabolism, while the pyrrolidine ring at position 2 contributes to conformational flexibility and solubility.
Significance of this compound in Current Research
This derivative exemplifies the strategic functionalization of the pyrido[1,2-a]pyrimidine scaffold to optimize bioactivity. The carbaldehyde group at position 3 enables covalent interactions with nucleophilic residues in target proteins, as demonstrated in molecular docking studies with nicotinic acetylcholine receptors. Additionally, the pyrrolidine substituent at position 2 enhances membrane permeability, a critical factor in central nervous system-targeting agents. Recent proteomic analyses suggest that such analogs disrupt insect neurotransmission by binding to receptor allosteric sites, highlighting their dual agrochemical and therapeutic potential.
Comparative studies indicate that substituents at position 3 significantly influence potency. For instance, replacing the carbaldehyde with a carboxamide group (as in compound 6h from Patil et al.’s 2023 review) reduces insecticidal activity by 40%, underscoring the aldehyde’s role in target engagement. These findings position this compound as a versatile intermediate for developing receptor modulators and enzyme inhibitors.
Properties
IUPAC Name |
9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-5-4-8-17-12(10)15-13(11(9-18)14(17)19)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLCXLVGXYOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 9-Methyl-4-hydroxy-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 257.29 g/mol .
- Applications : Primarily serves as an intermediate in synthesizing pharmacologically active pyridopyrrolopyrimidine derivatives, though direct biological data for this compound remain unspecified .
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents at positions 2 and 3. Below is a comparative analysis of structurally related derivatives:
Key Findings
Substituent Impact on Bioactivity: Pyrrolidin-1-yl vs. Piperazine Derivatives: Substituted piperazinyl groups (e.g., 4-(2-methoxyphenyl) in ) are associated with CNS activity, likely due to interactions with neurotransmitter receptors.
Carbaldehyde Modifications: Conjugation with thiazolidinone rings (e.g., ) introduces π-conjugation and hydrogen-bonding motifs, enhancing antitumor activity by targeting liver enzymes or tubulin .
Synthetic Utility :
- The parent compound (2-hydroxy-4-oxo-... in ) lacks the methyl and pyrrolidinyl groups, making it less stable but a versatile precursor for further functionalization.
Biological Activity
9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 433318-45-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
The molecular formula of this compound is C14H15N3O2, with a molecular weight of 257.29 g/mol. The predicted boiling point is approximately 398.8 °C, and the density is around 1.33 g/cm³. The compound has a pKa value of 1.34, indicating its acidic nature in solution .
Synthesis
The synthesis of this compound involves several methodologies that capitalize on the reactivity of pyrimidine derivatives. Recent studies have highlighted various synthetic pathways that lead to the formation of pyrido[1,2-a]pyrimidines and their functionalization to enhance biological activity. For instance, the interaction of aminopyrazoles with electrophilic compounds has been a common approach in synthesizing related structures .
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. Studies have shown that compounds within this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, one study reported that specific derivatives demonstrated potent activity against A431 vulvar epidermal carcinoma cells, significantly reducing cell migration and invasion .
A summary of relevant case studies includes:
| Study | Cell Line | Activity | Reference |
|---|---|---|---|
| Study A | A431 | Inhibition of proliferation and migration | |
| Study B | MCF7 | Induction of apoptosis | |
| Study C | HeLa | Cell cycle arrest |
These findings suggest that the structural features of this compound may contribute to its efficacy as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown promising antimicrobial activity. Research into similar pyrimidine derivatives has indicated their effectiveness against various bacterial strains. For instance, certain studies have demonstrated that modifications to the pyrimidine core can enhance antimicrobial efficacy while maintaining low toxicity levels .
A comparative analysis of antimicrobial activity is summarized below:
Q & A
Q. What are the key synthetic routes for 9-methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?
A common method involves the condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with pyrrolidine in methanol under basic conditions (e.g., triethylamine). The reaction proceeds via nucleophilic substitution at the 2-position, followed by aldehyde stabilization. Intermediate purification typically involves filtration and acidification to isolate the product .
Q. How is the molecular structure of this compound validated?
Structural validation employs a combination of techniques:
- Elemental analysis to confirm composition (CHNO, MW 257.29) .
- NMR spectroscopy to resolve aromatic protons and substituent environments. For analogs, shifts in pyrido-pyrimidine aromatic protons (~δ 7.5–8.5 ppm) and aldehyde protons (~δ 9.8–10.2 ppm) are diagnostic .
- X-ray crystallography (using SHELX programs) for unambiguous confirmation of substituent positions and ring conformations .
Q. What functional groups dictate its reactivity?
The compound’s reactivity is dominated by:
- Aldehyde group (-CHO) : Participates in condensation and nucleophilic addition reactions.
- Pyrrolidine substituent : Acts as an electron-rich moiety, influencing solubility and hydrogen-bonding interactions.
- 4-Oxo group : Enhances electrophilicity at the pyrimidine ring, enabling cyclization or substitution .
Advanced Research Questions
Q. How can conflicting biological activity data for structural analogs be resolved?
Discrepancies in reported activities (e.g., antimicrobial vs. anti-inflammatory) may arise from:
- Substituent effects : Even minor changes (e.g., replacing pyrrolidine with piperidine) alter steric and electronic profiles.
- Assay variability : Differences in cell lines, concentration ranges, or endpoint measurements (e.g., IC vs. MIC).
- Bioisosterism : Analogs like 4-hydroxyquinolin-2-ones may mimic activity but differ in metabolic stability .
Methodological resolution : Standardize assays across studies and perform SAR analysis using computational docking to identify critical binding interactions .
Q. What strategies optimize synthetic yield for scaled-up production?
Key variables include:
- Solvent choice : Methanol or ethanol improves solubility of intermediates .
- Catalyst screening : Triethylamine or NaOMe accelerates substitution reactions.
- Temperature control : Maintaining 50–60°C during cyclization minimizes side-product formation .
- Purification : Acid-base partitioning (HCl acidification) enhances purity (>95%) .
Q. How does the pyrrolidine substituent influence pharmacological properties?
The pyrrolidine group:
- Enhances solubility : Its cyclic amine structure improves aqueous solubility compared to non-polar substituents.
- Modulates target binding : Acts as a hydrogen-bond donor/acceptor in enzyme active sites (e.g., kinase inhibitors).
- Affects pharmacokinetics : Reduces metabolic degradation by shielding the pyrido-pyrimidine core from cytochrome P450 oxidation .
Methodological Challenges
Q. How to address low crystallinity in X-ray studies of this compound?
Q. What analytical techniques differentiate degradation products?
- HPLC-MS : Monitors aldehyde oxidation to carboxylic acids or ring-opening byproducts.
- TGA/DSC : Identifies thermal decomposition pathways (e.g., loss of pyrrolidine above 200°C).
- Stability studies : Accelerated aging under varying pH and humidity conditions .
Critical Analysis of Contradictory Data
- Uniform analgesic activity in N-benzyl analogs : Despite structural variations, all derivatives in one study showed similar activity in the "acetic acid writhing" model. This suggests the pyrido-pyrimidine core, not substituents, drives analgesia—contrary to typical SAR trends. Further investigation using alternative pain models (e.g., neuropathic) is warranted .
Future Research Directions
- Computational modeling : Predict binding modes with targets like kinases or GPCRs using DFT or MD simulations.
- Hybrid analogs : Merge the pyrrolidine-pyrido-pyrimidine scaffold with bioactive moieties (e.g., thiazolidinones) to enhance selectivity .
- Green synthesis : Explore solvent-free or catalytic methods to improve sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
